2-Methyl-4-(methylamino)benzaldehyde
Description
Properties
CAS No. |
144807-49-8 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.193 |
IUPAC Name |
2-methyl-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-9(10-2)4-3-8(7)6-11/h3-6,10H,1-2H3 |
InChI Key |
MSOBGYQNYCVRRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC)C=O |
Synonyms |
Benzaldehyde, 2-methyl-4-(methylamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents (Position) | logP | Key Reactivity/Bioactivity |
|---|---|---|---|---|
| 2-Methyl-4-(methylamino)benzaldehyde | C₉H₁₁NO | 2-CH₃, 4-NHCH₃ | 1.8 | High Schiff base yield (89% ) |
| 4-Amino-2-methylbenzaldehyde | C₈H₉NO | 2-CH₃, 4-NH₂ | 0.9 | Antimicrobial (MIC: 32 µg/mL ) |
| 5-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 2-CH₃, 5-OCH₃ | 1.5 | Antioxidant (EC₅₀: 45 µM ) |
| 2-Methyl-4-(4-methylpyrazolyl)benzaldehyde | C₁₂H₁₂N₂O | 2-CH₃, 4-pyrazole | 2.2 | Antitumor (IC₅₀: 12 µM ) |
Research Findings
- Synthetic Utility: The methylamino group in this compound facilitates regioselective reactions, such as imine formation, with 89% yield in optimized conditions . Methoxy analogs, however, favor electrophilic substitutions at para positions .
- Biological Interactions: Pyrazole-containing derivatives show superior antitumor activity due to heterocycle-mediated target binding, whereas methylamino derivatives exhibit balanced pharmacokinetics (t₁/₂ = 4.2 hours) .
- Solubility Challenges : Long alkyl chains (e.g., octadecyl) drastically reduce aqueous solubility (<0.1 mg/mL) but enhance blood-brain barrier penetration .
Preparation Methods
Direct N-Methylation Strategies
4-Amino-2-methylbenzaldehyde reacts with dimethyl sulfate in dichloromethane at 0–5°C to minimize polysubstitution. This method yields 75% of the target compound with 93% purity after silica gel chromatography. Comparative studies show that methyl triflate enhances reaction kinetics (complete in 4 hours vs. 12 hours for methyl iodide) but increases costs by 40%.
Reductive Alkylation
A one-pot reductive alkylation approach combines 4-amino-2-methylbenzaldehyde with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer). This method bypasses isolated intermediates, achieving 68% yield with <2% dimerization byproducts.
Catalytic Methods Using Transition Metal Complexes
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling of 4-bromo-2-methylbenzaldehyde with methylamine employs Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C (Equation 2):
Optimized conditions (20 mol% catalyst, 2 equivalents Cs₂CO₃) yield 73% product, though bromoarene availability limits scalability.
Vanadium-Based Catalytic Systems
Adapting methodologies from thiomethylation reactions, a vanadium-doped TiO₂ catalyst (V-TiO₂) facilitates direct amination of 2-methylbenzaldehyde derivatives. Under CO pressure (2–3 MPa) at 80°C, methylamine nucleophilically displaces aldehyde-protecting groups, yielding 65% of the target compound.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive amination | 82 | 95 | 12.4 | High |
| Direct alkylation | 75 | 93 | 18.7 | Moderate |
| Pd-catalyzed | 73 | 97 | 34.2 | Low |
| V-TiO₂ catalysis | 65 | 88 | 9.8 | High |
Reductive amination balances cost and efficiency, while vanadium catalysis offers economic advantages for bulk production despite lower yields. Palladium methods remain niche due to reagent expenses.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-4-(methylamino)benzaldehyde, and how can purity be validated?
Methodological Answer: Synthesis typically involves alkylation or substitution reactions on benzaldehyde derivatives. For example:
- Methylamino introduction : React 4-bromo-2-methylbenzaldehyde with methylamine under controlled pH (e.g., in DMF at 60–80°C) to substitute bromine with methylamino .
- Oxidation/Reduction : Use sodium borohydride for selective reduction of intermediates or potassium permanganate for oxidation steps .
Q. Validation :
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Q. How can researchers characterize the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
-
Reactivity screening : Test with bromine (FeCl₃ catalyst) or nitration mixtures (HNO₃/H₂SO₄). Monitor regioselectivity via TLC or LC-MS .
-
Example reaction :
Reaction Type Conditions Expected Product Bromination Br₂, FeCl₃ 5-Bromo derivative Nitration HNO₃, H₂SO₄ 3-Nitro derivative
Advanced Research Questions
Q. How can computational modeling predict the collision cross-section (CCS) and reactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Compare predicted CCS (e.g., 143–154 Ų for [M+H]⁺) with experimental ion mobility spectrometry data .
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate with experimental substitution outcomes .
Q. How should researchers resolve contradictions in spectroscopic data for structural analogs?
Methodological Answer:
- Case study : If NMR signals overlap (e.g., methylamino vs. methoxy protons), use 2D NMR (HSQC, HMBC) to assign peaks unambiguously .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-methoxy-2-methylbenzaldehyde) to identify substituent effects on chemical shifts .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. How do substitution patterns (e.g., methylamino vs. methoxy) affect biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Compare antifungal/antioxidant IC₅₀ values of this compound with analogs (e.g., 2-methoxy-4-methylbenzaldehyde) .
- Mechanistic insight : Methylamino groups enhance hydrogen-bonding capacity, potentially increasing target binding affinity in enzyme inhibition assays .
Q. What advanced techniques validate hydrogen-bonding interactions in crystalline forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
